5-Sulpho-o-anisic acid
Overview
Description
5-Sulpho-o-anisic acid: , also known as 2-Methoxy-5-sulfobenzoic acid, is an organic compound with the molecular formula C8H8O6S. It is a derivative of benzoic acid, where the methoxy group is positioned ortho to the carboxyl group, and a sulfonic acid group is attached to the benzene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Sulpho-o-anisic acid can be synthesized through the oxidation of anisic acid using potassium permanganate (KMnO4) in the presence of a sulfonic type solid acid. The reaction is typically carried out by refluxing the mixture at 100°C for several hours. After the reaction, the product is purified using standard techniques such as recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification methods ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Sulpho-o-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The methoxy and sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Produces higher oxidation state derivatives.
Reduction: Produces compounds with reduced sulfonic acid groups.
Substitution: Produces a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Sulpho-o-anisic acid is used as a reagent in organic synthesis and as a standard in analytical chemistry for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .
Biology: In biological research, it is used to study enzyme interactions and as a model compound for understanding sulfonation processes in living organisms .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 5-Sulpho-o-anisic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Comparison with Similar Compounds
o-Anisic acid (2-Methoxybenzoic acid): Lacks the sulfonic acid group, making it less soluble and reactive compared to 5-Sulpho-o-anisic acid.
5-Sulphosalicylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both methoxy and sulfonic acid groups, which confer distinct solubility, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
2-methoxy-5-sulfobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c1-14-7-3-2-5(15(11,12)13)4-6(7)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTJTAFKCCEUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188094 | |
Record name | 5-Sulpho-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34556-95-1 | |
Record name | 2-Methoxy-5-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34556-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Sulpho-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034556951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Sulpho-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-sulpho-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Sulpho-o-anisic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE7ADF86R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.